5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,3-dimethylazetidin-1-yl group and an aldehyde group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses DMF and POCl3 to form the aldehyde group on the furan ring . Another method includes the protection of the aldehyde group followed by deprotonation and quenching with deuterated water . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The furan ring and the aldehyde group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(3,3-Dimethylazetidin-1-yl)furan-2-carbaldehyde include:
4-(furan-2-yl)-3,3-dimethylazetidin-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.
2-furoic acid: This is a simpler furan derivative with a carboxylic acid group.
Furfural: This compound has an aldehyde group on the furan ring but lacks the azetidinyl substitution. The uniqueness of this compound lies in its combination of the furan ring, azetidinyl group, and aldehyde group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO2 |
---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
5-(3,3-dimethylazetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-10(2)6-11(7-10)9-4-3-8(5-12)13-9/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
WUZGULVOWGRAIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C1)C2=CC=C(O2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.